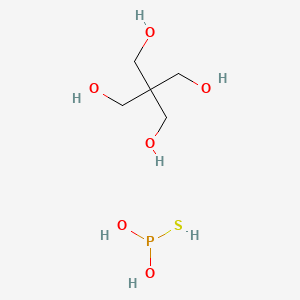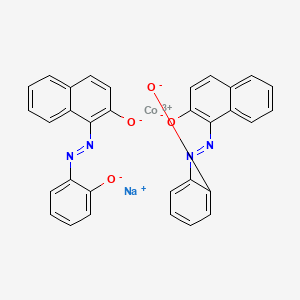
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) is a complex coordination compound with the molecular formula C32H20CoN4NaO4. It is known for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds. The process generally includes the following steps:
Preparation of Azo Compound: The azo compound is synthesized by diazotization of an aromatic amine followed by coupling with a phenol.
Complex Formation: The azo compound is then reacted with a cobalt salt (such as cobalt chloride) in the presence of a base (like sodium hydroxide) to form the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and color.
Reduction: It can also be reduced, often resulting in the cleavage of the azo bond.
Substitution: The ligand exchange reactions where the azo ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other ligands like phosphines or amines under controlled conditions.
Major Products Formed
Oxidation: Oxidized forms of the complex with different cobalt oxidation states.
Reduction: Products include the reduced azo compound and cobalt complexes with different ligands.
Substitution: New cobalt complexes with substituted ligands.
Aplicaciones Científicas De Investigación
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in dyeing processes, as a pigment, and in the development of sensors and electronic devices.
Mecanismo De Acción
The compound exerts its effects through coordination with metal centers and interaction with biological molecules. The azo group and the cobalt center play crucial roles in its reactivity and binding properties. The molecular targets include enzymes and proteins, where it can inhibit or modify their activity through coordination and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
- Sodium bis(1-((2-hydroxy-4-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
Uniqueness
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to undergo various redox and substitution reactions makes it versatile for different applications compared to its analogs.
Propiedades
Número CAS |
75752-30-6 |
|---|---|
Fórmula molecular |
C32H20CoN4O4.Na C32H20CoN4NaO4 |
Peso molecular |
606.4 g/mol |
Nombre IUPAC |
sodium;cobalt(3+);1-[(2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/2C16H12N2O2.Co.Na/c2*19-14-8-4-3-7-13(14)17-18-16-12-6-2-1-5-11(12)9-10-15(16)20;;/h2*1-10,19-20H;;/q;;+3;+1/p-4 |
Clave InChI |
JQQKRIDNDSWUAP-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].[Na+].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


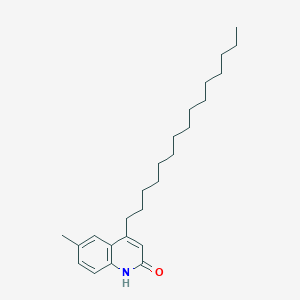

![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)


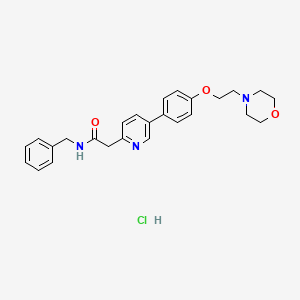
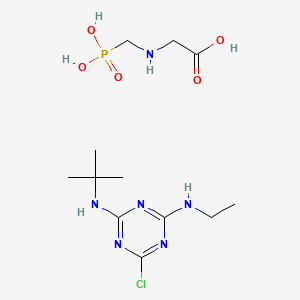
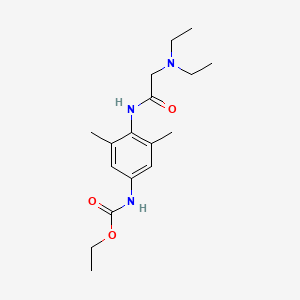

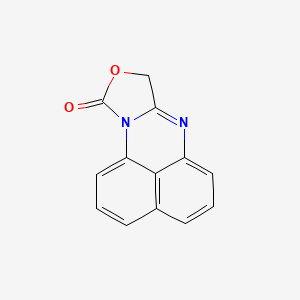
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
